Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a substituted benzo[b]thiophene derivative featuring a hydroxyl group at position 3 and an iodine atom at position 6 on the benzene ring, with a methyl ester at position 2 of the thiophene moiety.
Properties
Molecular Formula |
C10H7IO3S |
|---|---|
Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
FHRQCXIDVMTEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of multisubstituted benzothiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 6 and hydroxyl group at position 3 are key reactive sites:
Oxidation and Reduction
Functional group transformations dominate this category:
Cross-Coupling Reactions
The iodine atom enables metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 6-Aryl or 6-heteroaryl derivatives | High yields (>75%) reported for electron-deficient aryl boronic acids. |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 6-Amino or 6-alkoxy derivatives | Limited by steric factors; meta-substituted products dominate. |
Functional Group Interconversion
The hydroxyl and ester groups undergo further modifications:
Photochemical and Thermal Reactions
Unique reactivity under non-standard conditions:
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : Derivatives of methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate have shown potential as candidates for drug development due to their biological activity. They may exhibit properties such as antimicrobial, anti-inflammatory, and antitumor effects. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines, showing promising antiproliferative activity .
- Mechanism of Action : The mechanism often involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This aspect is critical for developing therapeutic agents targeting specific diseases.
-
Organic Synthesis
- Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex structures. It can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making it valuable in synthetic methodologies for creating pharmaceuticals and agrochemicals .
- Synthesis of Heterocycles : this compound has been used to synthesize heterocyclic compounds that are important in medicinal chemistry. These include derivatives that can serve as scaffolds for further functionalization and exploration of biological activities .
-
Materials Science
- Organic Semiconductors : This compound is being investigated for its potential use in organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties can be exploited to create materials with desirable conductivity and stability for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Corrosion Inhibitors : The compound's chemical structure may also lend itself to applications as a corrosion inhibitor in various industrial settings, providing protection against oxidative damage to metals.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Antitumor | Promising results in cell lines | |
| Anti-inflammatory | Potential mechanisms identified |
Table 2: Synthesis Methods
| Method | Yield (%) | Conditions | References |
|---|---|---|---|
| Palladium-Catalyzed Coupling | 70-90 | Dioxane, moderate temperature | |
| Nucleophilic Substitution | 60-80 | Varied solvents |
Case Studies
- Antitumor Activity Study : A study conducted on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that certain substitutions on the benzothiophene core enhanced the activity, leading to further investigations into structure-activity relationships (SAR) .
- Organic Electronics Application : Recent research highlighted the use of this compound in developing organic light-emitting diodes (OLEDs). The synthesized materials exhibited improved charge transport properties compared to traditional materials, suggesting their potential for commercial applications in display technologies.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The presence of the iodine atom can facilitate halogen bonding, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate for designing molecules with specific biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate with structurally related compounds, emphasizing substituent effects, physical properties, and biological relevance:
Key Observations:
The iodine atom at position 6 introduces steric bulk and polarizability, which may influence π-π stacking interactions and metabolic stability compared to smaller halogens like fluorine .
Synthetic Pathways :
- Microwave-assisted synthesis (e.g., ) is a common method for benzo[b]thiophene derivatives, reducing reaction times from hours to minutes. The iodine substituent may require specialized conditions, such as halogenation via intermediates (e.g., saponification of esters to acids for functionalization) .
The iodine and hydroxyl groups in the target compound could modulate similar biological pathways, warranting further investigation .
Physical Properties :
- Melting points for related tetrahydrobenzo[b]thiophene derivatives range between 213–226°C (), suggesting that the target compound may exhibit comparable thermal stability.
Biological Activity
Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by a benzothiophene core, which is known for its structural versatility and potential therapeutic applications. The presence of hydroxyl and carboxylate functional groups enhances its solubility and reactivity, making it a candidate for various biological interactions.
1. Anticancer Properties
Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds in this class can inhibit histone deacetylase (HDAC), leading to the induction of apoptosis in neoplastic cells. This mechanism is crucial for cancer treatment as it targets the proliferation of malignant cells .
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.2 | HDAC inhibition |
| Other Derivative A | 3.8 | Apoptosis induction |
| Other Derivative B | 7.1 | Cell cycle arrest |
2. Anti-inflammatory Effects
Benzothiophene compounds have also been noted for their anti-inflammatory properties. They modulate immune responses by acting on prostaglandin E2 (PGE2) receptors, which are implicated in inflammatory processes. This action can potentially alleviate conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens, including resistant strains of Staphylococcus aureus. Studies have shown that certain derivatives possess notable inhibitory effects on bacterial growth, indicating their potential as therapeutic agents against infections .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| This compound | ≥128 µg/mL | Weak |
| Benzothiophene Derivative C | 64 µg/mL | Moderate |
| Benzothiophene Derivative D | 32 µg/mL | Strong |
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of various benzothiophene derivatives, including this compound. The study reported significant cytotoxicity against cancer cell lines, with a focus on the compound's ability to induce apoptosis through HDAC inhibition .
Another research effort investigated the anti-inflammatory properties of these compounds in vivo, demonstrating their effectiveness in reducing inflammation markers in animal models of autoimmune diseases .
Q & A
Q. How can the synthesis of methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate be optimized for higher yields?
Methodological Answer: Optimization involves selecting appropriate iodination agents (e.g., N-iodosuccinimide) and reaction conditions. Key steps include:
- Reagent stoichiometry: Use 1.2 equivalents of iodinating agents to minimize side reactions (e.g., over-iodination) .
- Solvent choice: Dichloromethane (CH₂Cl₂) under reflux ensures solubility and reactivity for cyclization .
- Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) improves purity (>95%) .
- Catalysis: Anhydrous conditions and nitrogen protection prevent hydrolysis of sensitive intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the iodinated aromatic ring (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .
- IR spectroscopy: Identify hydroxyl (3200–3500 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-I bonds (~500 cm⁻¹) .
- LC-MS/HRMS: Confirm molecular weight ([M+H]⁺ expected for C₁₀H₇IO₃S: ~334.94 g/mol) and fragmentation patterns .
Q. What purification strategies are effective for removing iodination byproducts?
Methodological Answer:
- Column chromatography: Use silica gel with ethyl acetate/hexane gradients (20–50%) to separate polar byproducts .
- Recrystallization: Methanol or ethanol recrystallization enhances crystalline purity (>98%) .
- HPLC: For trace impurities, reverse-phase C18 columns with acetonitrile/water eluents achieve baseline separation .
Q. How can solubility and stability be assessed in biological assays?
Methodological Answer:
- Solubility screening: Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication .
- Stability studies: Monitor degradation via HPLC at 24/48 hours under physiological conditions (37°C, pH 7.4) .
Advanced Research Questions
Q. How does regioselectivity in iodination impact subsequent functionalization?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors:
- Electron-donating groups (e.g., -OH): Direct iodination to the para position (C6 in benzothiophene) via electrophilic aromatic substitution .
- Steric hindrance: Bulky substituents at C3 (ester group) favor iodination at C6 over C4/C5 .
- Validation: Compare ¹H NMR coupling constants and NOESY for spatial confirmation of substitution patterns .
Q. What structure-activity relationships (SAR) are observed in bioactivity studies?
Methodological Answer:
- Antibacterial activity: The iodine atom enhances lipophilicity, improving membrane penetration. Analogues with electron-withdrawing groups (e.g., -NO₂) show 2–4× higher MIC values against S. aureus .
- Kinase inhibition: Methyl ester and hydroxyl groups are critical for PLK1 inhibition (IC₅₀ ~50 nM), as shown in hepatocellular carcinoma models .
Q. How to resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility checks: Verify anhydrous conditions and reagent purity (e.g., CH₂Cl₂ must be freshly distilled) .
- Spectral reassignment: Use 2D NMR (HSQC, HMBC) to correct misinterpreted peaks (e.g., distinguishing aromatic vs. olefinic protons) .
Q. What computational tools predict crystallographic parameters for structural validation?
Methodological Answer:
Q. What challenges arise in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate instability: Protect the hydroxyl group (e.g., TBS ether) during iodination to prevent oxidation .
- Cross-reactivity: Avoid nucleophilic solvents (e.g., THF) in esterification steps to prevent saponification .
Q. How to validate analytical methods for quantifying trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
